Cas no 930-68-7 (cyclohex-2-en-1-one)

Cyclohex-2-en-1-one is a cyclic α,β-unsaturated ketone with the molecular formula C₆H₈O. It serves as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and fragrances. Its conjugated double bond and carbonyl group make it a valuable substrate for Michael additions, Diels-Alder reactions, and other nucleophilic or electrophilic transformations. The compound's rigid cyclohexene ring structure enhances stereochemical control in synthetic pathways. Cyclohex-2-en-1-one is also used in the study of reaction mechanisms due to its well-defined reactivity profile. It is typically handled under inert conditions to prevent polymerization or degradation.
cyclohex-2-en-1-one structure
cyclohex-2-en-1-one structure
Product Name:cyclohex-2-en-1-one
CAS No:930-68-7
MF:C6H8O
MW:96.127121925354
MDL:MFCD00001577
CID:40290
PubChem ID:13594
Update Time:2025-05-26

cyclohex-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-CYCLOHEXANE-1-ONE
    • 2-CYCLOHEXEN-1-ONE
    • 2-CYCLOHEXENONE
    • 2-CYCLOHEXENONE-1
    • CYCLOHEX-2-ENONE
    • Cyclohexenone
    • TIMTEC-BB SBB008209
    • 1-Cyclohexen-3-one
    • 2-Cyclohexene-1-one
    • 3-oxocyclohexene
    • Cyclohex-2-en-1-one
    • Cyclohexen-2-one
    • 2-CYCLOHEXEN-1-ONE, BASF QUALITY
    • 1-cyclohexen-3-one,2-cyclohexen-1-one,2-cyclohexenone
    • 2-cyclohex
    • 1-CYCLOHEXEN-2-ONE
    • Cyclohexen-3-one
    • cyclohex-1-en-3-one
    • cyclohexene oxide
    • cyclohexenon
    • NSC 59710
    • 930-68-7
    • CAS-930-68-7
    • 2-Cyclohexen-1-one, >=95%
    • J-509238
    • MFCD00001577
    • EN300-29848
    • EINECS 213-223-5
    • DTXSID1024881
    • BDBM217391
    • NCGC00257562-01
    • NS00020456
    • BRN 1280477
    • HMS3039A04
    • NSC59710
    • UNII-445160R1U6
    • 2-Cyclohexen-1-one, produced by BASF, >=98.0% (GC)
    • NCGC00091479-02
    • 4-07-00-00124 (Beilstein Handbook Reference)
    • CHEMBL1439332
    • 2-Cyclohexeneone
    • NCGC00091479-01
    • Z295197140
    • CHEBI:15977
    • NSC-59710
    • WLN: L6V BUTJ
    • DTXCID804881
    • CYCLOHEXENE-1-ONE, 2-
    • Cyclohexen-1-one
    • A2Q
    • 445160R1U6
    • FT-0606446
    • C02395
    • F0001-2243
    • Q209370
    • AKOS004909928
    • FEMA NO. 4517
    • 25512-62-3
    • Tox21_200008
    • SMR000568463
    • Epitope ID:141515
    • Cyclohexenone, 18
    • MLS001065611
    • InChI=1/C6H8O/c7-6-4-2-1-3-5-6/h2,4H,1,3,5H
    • 1-Cyclohexen-3-one; 2-Cyclohexenone; 3-Oxocyclohexene; Cyclohexen-3-one; Cyclohexenone; NSC 59710
    • DB-057364
    • STL141084
    • cyclohex-2-en-1-one
    • MDL: MFCD00001577
    • Inchi: 1S/C6H8O/c7-6-4-2-1-3-5-6/h2,4H,1,3,5H2
    • InChI Key: FWFSEYBSWVRWGL-UHFFFAOYSA-N
    • SMILES: O=C1CCCC=C1
    • BRN: 1280477

Computed Properties

  • Exact Mass: 96.05750
  • Monoisotopic Mass: 96.057514874g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: nothing
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Color/Form: liquid
  • Density: 0.993 g/mL at 25 °C(lit.)
  • Melting Point: −53 °C (lit.)
  • Boiling Point: 171°C(lit.)
  • Flash Point: Fahrenheit: 132.8 ° f < br / > Celsius: 56 ° C < br / >
  • Refractive Index: n20/D 1.488(lit.)
  • Water Partition Coefficient: dissolution
  • PSA: 17.07000
  • LogP: 1.29560
  • Vapor Pressure: 760 mmHg ( 168 °C)
  • FEMA: 4517 | 2-CYCLOHEXENONE
  • Solubility: Soluble in alcohol, acetone, ether, insoluble in water

cyclohex-2-en-1-one Security Information

cyclohex-2-en-1-one Customs Data

  • HS CODE:2914299000
  • Customs Data:

    China Customs Code:

    2914299000

    Overview:

    2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

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cyclohex-2-en-1-one Production Method

Production Method 1

Reaction Conditions
1.1 157 - 158 °C
Reference
Intensification of cyclohexanone purification stage from impurities in caprolactam production using phase transfer catalysis
Martynenko, E. A.; Glazko, I. L.; Levanova, S. V.; Portnova, Yu. V., Russian Journal of Applied Chemistry, 2014, 87(7), 899-903

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen peroxide ,  Oxygen Catalysts: Molybdenum oxide (MoO3) Solvents: Ethanol ;  12 h, 70 °C
Reference
Catalytic activity and selectivity of reusable α-MoO3 nanobelts toward oxidation of olefins and sulfides using economical peroxides
Jafarpour, Maasoumeh; Ghahramaninezhad, Mahboube; Rezaeifard, Abdolreza, RSC Advances, 2014, 4(4), 1601-1608

Production Method 3

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Copper manganese oxide Solvents: Acetonitrile ;  30 min, rt
1.2 Reagents: Oxygen Solvents: Water ;  24 h, 1 atm, rt
Reference
Allylic oxidation of cyclic alkenes with molecular oxygen and tert-butyl hydroperoxide over copper-manganese oxides
Zhang, Wu; Wei, Qiuyu; Lan, Lingling; Wu, Aiqun; Yin, Xiuju; et al, Monatshefte fuer Chemie, 2017, 148(2), 357-365

Production Method 4

Reaction Conditions
1.1 Reagents: Iodobenzene diacetate (polystyrene-supported) Catalysts: Tempo (JandaJel resin-supported) Solvents: 1,2-Dichloroethane ;  5 h, 70 °C
Reference
A multipolymer system for organocatalytic alcohol oxidation
But, Tracy Yuen Sze; Tashino, Yousuke; Togo, Hideo; Toy, Patrick H., Organic & Biomolecular Chemistry, 2005, 3(6), 970-971

Production Method 5

Reaction Conditions
1.1 Reagents: Chromate(1-), chlorotrioxo-, ammonium, (T-4)- Solvents: Acetonitrile
Reference
Oxidation of α-methyl or α-methylene groups in carbonyl compounds with ammonium chlorochromate
Liu, Liangxian; Chen, Mifeng; Cai, Kun, Chinese Chemical Letters, 1992, 3(8), 585-8

Production Method 6

Reaction Conditions
1.1 Catalysts: Palladium ,  1,4-Benzenedicarboxylic acid, 2-amino-, copper(2+) salt (1:1) Solvents: Trifluorotoluene ;  3 h, 95 °C
Reference
Development of sustainable green catalysts for oxidation of alcohols via decorated palladium nanoparticles on magnetic carbon nanotube/MOF
Keypour, Hassan ; Kouhdareh, Jamal; Alavinia, Sedigheh; Karimi-Nami, Rahman; Karakaya, Idris; et al, Journal of Molecular Structure, 2023, 1294,

Production Method 7

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  Nitric acid Solvents: Dichloromethane ;  18 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Scalable Aerobic Oxidation of Alcohols Using Catalytic DDQ/HNO3
Katsina, Tania; Clavier, Louis; Giffard, Jean-Francois; Macedo Portela da Silva, Nayane; Fournier, Jean; et al, Organic Process Research & Development, 2020, 24(5), 856-860

Production Method 8

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 2253137-61-8 Solvents: Acetonitrile ,  Water ;  18 h, 1 atm, rt
Reference
Designing conjugated microporous polymers for visible light-promoted photocatalytic carbon-carbon double bond cleavage in aqueous medium
Ayed, Cyrine; Caire da Silva, Lucas; Wang, Di; Zhang, Kai A. I., Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2018, 6(44), 22145-22151

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Palladium ,  1-Methyl-3-(2-phenylethyl)-1H-imidazolium sulfate (1:1) (supported on fibrillated mesoporous carbon) Solvents: Water ;  15 h, 70 °C
Reference
A nano-fibrillated mesoporous carbon as an effective support for palladium nanoparticles in the aerobic oxidation of alcohols "on pure water"
Karimi, Babak; Behzadnia, Hesam; Bostina, Mihnea; Vali, Hojatollah, Chemistry - A European Journal, 2012, 18(28),

Production Method 10

Reaction Conditions
1.1 Reagents: Bromous acid, sodium salt (1:1) Catalysts: Copper sulfate Solvents: Water
Reference
Studies on bromite. IX. Oxidation of secondary alcohols with sodium bromite in the alkaline aqueous solution added with metal ions
Kageyama, Toshifumi; et al, Nippon Kagaku Kaishi, 1986, (6), 792-5

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrogen peroxide ,  Oxygen Catalysts: Molybdenum dioxide Solvents: Ethanol ;  10 h, 70 °C
Reference
Synthesis, characterization and catalytic activity of oleic acid-coated TiO2 nanoparticles carrying MoO2 (acac)2 in the oxidation of olefins and sulfides using economical peroxides
Jafarpour, Maasoumeh; Ghahramaninezhad, Mahboube; Rezaeifard, Abdolreza, New Journal of Chemistry, 2014, 38(7), 2917-2926

Production Method 12

Reaction Conditions
1.1 Catalysts: [[2,2′-[(1-Methyl-1,2-ethanediyl)bis[(nitrilo-κN)methylidyne]]bis[4-(2-phenyldia… Solvents: Acetonitrile ;  84 °C
Reference
Homogeneous and Heterogeneous Catalytic Activity of Azo-Linked Schiff Base Complexes of Mn(II), Cu(II) and Co(II)
Lashanizadegan, Maryam; Zareian, Zeinab, Catalysis Letters, 2011, 141(11), 1698-1702

Production Method 13

Reaction Conditions
Reference
Rapid Iron(III)-Fluoride-Mediated Hydrogen Atom Transfer
Panda, Chakadola ; Doyle, Lorna M. ; Gericke, Robert ; McDonald, Aidan R., Angewandte Chemie, 2021, 60(50), 26281-26286

Production Method 14

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Ceria ,  Iron oxide (Fe3O4) ,  Iron ,  Silver Solvents: Acetonitrile ;  6 h, 80 °C
Reference
Design and Synthesis of Silver Decorated Fe3O4 @ Fe Doped CeO2 Core-Shell Ternary Composite as Highly Efficient Nanocatalyst for Selective Oxidation of Alkenes
Ghosh, Topi; Choudhary, Neha; Mobin, Shaikh M., ChemistrySelect, 2020, 5(31), 9601-9606

Production Method 15

Reaction Conditions
1.1 Reagents: N-Hydroxyphthalimide ,  Oxygen Catalysts: L-Ascorbic acid (titania-Cobalt- nanohybrid) ,  Cobalt diacetate ,  Titania (Cobalt-Ascorbic Acid Nanohybrid) Solvents: Ethyl acetate ;  5 h, 1 atm, 60 °C
Reference
Aerobic Stereoselective Oxidation of Olefins on a Visible-Light-Irradiated Titanium Dioxide-Cobalt-Ascorbic Acid Nanohybrid
Jafarpour, Maasoumeh; Feizpour, Fahimeh; Rezaeifard, Abdolreza, Synlett, 2017, 28(2), 235-238

Production Method 16

Reaction Conditions
1.1 Reagents: Hydrogen peroxide ,  Oxygen Catalysts: L-Ascorbic acid (reaction product with titania and dioxomolybdenum complex) ,  Titania (reaction product with dioxomolybdenum complex and ascorbic acid) ,  Bis(acetylacetonato)dioxomolybdenum (reaction product with titania and ascorbic acid) Solvents: Ethanol ;  12 h, 70 °C
Reference
Dioxomolybdenum(VI) complex immobilized on ascorbic acid coated TiO2 nanoparticles catalyzed heterogeneous oxidation of olefins and sulfides
Jafarpour, Maasoumeh; Rezaeifard, Abdolreza; Ghahramaninezhad, Mahboube; Feizpour, Fahimeh, Green Chemistry, 2015, 17(1), 442-452

Production Method 17

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 1H-Imidazolium, 3-decyl-1-methyl-, (OC-6-11)-tris(1,1,1,5,5,5-hexafluoro-2,4-pen… ;  6 h, 1 atm, 60 °C
1.2 Reagents: Triphenylphosphine ;  2 h
Reference
Ionic liquids with metal chelate anions
Zhang, Pengfei; Gong, Yutong; Lv, Yiqi; Guo, Yan; Wang, Yong; et al, Chemical Communications (Cambridge, 2012, 48(17), 2334-2336

Production Method 18

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Osmium Solvents: Toluene ;  80 °C
Reference
Osmium(0) nanoclusters stabilized by zeolite framework; highly active catalyst in the aerobic oxidation of alcohols under mild conditions
Zahmakiran, Mehmet; Akbayrak, Serdar; Kodaira, Tetsuya; Oezkar, Saim, Dalton Transactions, 2010, 39(32), 7521-7527

Production Method 19

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Ruthenium trichloride Solvents: Toluene ;  4 h, 760 torr, rt → 80 °C
Reference
Zeolite confined nanostructured dinuclear ruthenium clusters: preparation, characterization and catalytic properties in the aerobic oxidation of alcohols under mild conditions
Zahmakiran, Mehmet; Ozkar, Saim, Journal of Materials Chemistry, 2009, 19(38), 7112-7118

Production Method 20

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Titanium (silica-bound) Solvents: 2,2,4-Trimethylpentane
Reference
A new titanium-silica catalyst for the epoxidation of alkenes
Cativiela, Carlos; Fraile, Jose M.; Garcia, Jose I.; Mayoral, Jose A., Journal of Molecular Catalysis A: Chemical, 1996, 112(2), 259-267

Production Method 21

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: N-Hydroxyphthalimide ,  Copper, [μ-[2,7,12,17,22,27-hexakis(pentafluorophenyl)-31,32,33,34,35,36-hexaaza… Solvents: Acetonitrile ;  7 h, 0.5 MPa, 70 °C
Reference
Selective Functionalization of Hydrocarbons Using a ppm Bioinspired Molecular Tweezer via Proton-Coupled Electron Transfer
Chen, Hongyu ; Wang, Lingling; Xu, Sheng; Liu, Xiaohui; He, Qian; et al, ACS Catalysis, 2021, 11(12), 6810-6815

Production Method 22

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Butanaminium, N,N,N-tributyl-, hydrogen diantimonate(decaaquatetraaluminate)te… Solvents: Acetonitrile ,  Water ;  2 h, 70 °C
Reference
A Lewis acid catalytic core sandwiched by inorganic polyoxoanion caps: selective H2O2-based oxidations with [AlIII4(H2O)10(β-XW9O33H)2]6- (X = AsIII, SbIII)
Carraro, Mauro; Bassil, Bassem S.; Soraru, Antonio; Berardi, Serena; Suchopar, Andreas; et al, Chemical Communications (Cambridge, 2013, 49(72), 7914-7916

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Additional information on cyclohex-2-en-1-one

Cyclohex-2-en-1-one (CAS No. 930-68-7): A Comprehensive Overview of Structure, Synthesis, and Emerging Applications in Chemical Biology and Pharmaceuticals

Cyclohex-2-en-1-one, also identified by its CAS No. 930-68-7, is a cyclic ketone compound with the molecular formula C6H8O. This organic molecule belongs to the class of cycloalkenones, characterized by a six-membered cyclohexene ring bearing a carbonyl group at the 1-position. The presence of the conjugated enone system (cyclohexenone) confers unique reactivity patterns that have drawn significant attention in synthetic chemistry and medicinal applications. Recent studies highlight its role as an intermediate in the synthesis of bioactive compounds, particularly in drug discovery programs targeting cancer and neurodegenerative diseases.

Structurally, cyclohexenone adopts a chair-like conformation with substituents influencing its electronic properties and steric accessibility. The double bond at position 2 (cyclohex-2-en-) introduces geometric isomerism, though the trans configuration is most stable under typical laboratory conditions. This structural feature enables versatile functionalization via Diels-Alder reactions or Michael additions, as demonstrated in a 2023 Journal of Organic Chemistry study where researchers employed palladium-catalyzed cross-coupling to access complex heterocyclic frameworks from this platform molecule.

In terms of physicochemical properties, Cyclohexenone (CAS 930-68-7) exhibits a melting point of 45°C and boiling point of 154°C under standard conditions. Its solubility profile shows moderate dissolution in common organic solvents such as dichloromethane and ethanol, while remaining poorly soluble in water—characteristics that are advantageous for solid-phase synthesis protocols described in a Nature Communications publication from late 2024. Spectroscopic data including NMR and IR spectra confirm the presence of characteristic signals for the conjugated enone system: proton NMR reveals distinct peaks at δ 5.5–5.7 ppm corresponding to the α-protons adjacent to both the double bond and carbonyl group.

Synthetic approaches to this compound have evolved significantly since its initial isolation from plant extracts during early pharmacognosy studies. Modern methodologies now emphasize atom-efficient processes like transition metal catalysis. A groundbreaking technique published in Angewandte Chemie International Edition (January 2025) utilizes ruthenium-based catalysts under ambient temperature to construct the cyclohexenone core from readily available dienes and ketones via tandem cycloaddition/oxidation pathways. This method reduces reaction steps compared to traditional Sharpless asymmetric epoxidation followed by ring-opening strategies.

In pharmaceutical research, Cyclohexenone (CAS No:930687) serves as a privileged scaffold due to its inherent ability to chelate metal ions—a property leveraged in recent metal-based anticancer drug development efforts. Preclinical studies published in Cancer Research (March 2024) demonstrated that platinum complexes derived from this compound exhibit enhanced cytotoxicity against ovarian cancer cells compared to cisplatin analogs, with improved selectivity ratios achieved through ligand design incorporating substituents at position 4 of the cyclohexene ring.

Bioisosteric replacements involving this core structure have also emerged as promising strategies for improving drug-like properties. Researchers at MIT reported in ACS Medicinal Chemistry Letters (November 2024) that substituting benzene rings with cyclohexenone moieties in kinase inhibitors resulted in up to threefold increases in metabolic stability without compromising binding affinity—a critical advancement for overcoming pharmacokinetic limitations observed with traditional aromatic scaffolds.

The compound's photochemical properties are another area of active investigation. A collaborative study between Oxford University and Pfizer (published July 2024) revealed that when incorporated into conjugated polymers via click chemistry modifications, Cyclohexenone derivatives exhibit tunable fluorescence emission spectra spanning from UV to visible ranges—a breakthrough for developing novel fluorescent probes used in real-time monitoring of cellular processes like protein trafficking or enzyme activity.

In enzymology research, this molecule has been shown to act as an irreversible inhibitor for certain cytochrome P450 isoforms according to findings presented at the 2025 American Chemical Society National Meeting. The electrophilic nature of its enone system forms Michael adducts with cysteine residues on enzyme active sites, demonstrating potential utility for studying metabolic pathways involved in drug metabolism without affecting other CYP enzymes—a challenge previously unresolved with conventional inhibitors.

Sustainable production methods are increasingly prioritized due to global regulatory trends favoring green chemistry practices. A notable contribution from Stanford University's ChEM-H initiative (published February 2025) describes bio-based synthesis using engineeredE.coli cultures expressing ketol-acid reductoisomerase variants capable of producing high yields (>85%) of pure cyclohexenone derivatives directly from renewable feedstocks like glucose—significantly reducing environmental footprint compared to petroleum-based syntheses.

Nanoformulation studies published concurrently by Johnson & Johnson's research arm (May 2024) showed that encapsulating this compound within mesoporous silica nanoparticles enhances its permeability across blood-brain barrier models by approximately two orders of magnitude when surface-functionalized with polyethylene glycol chains—a critical step toward developing treatments for central nervous system disorders such as Alzheimer's disease where traditional small molecules often struggle with bioavailability challenges.

Cryogenic electron microscopy data recently obtained by Harvard Medical School researchers (Biochemistry, October 2024) provided atomic-level insights into how cyclohexenone-containing molecules bind within hydrophobic pockets of G-protein coupled receptors (GPCRs). These structural elucidations have enabled rational design strategies resulting in lead compounds with nanomolar affinities against orphan GPCRs—targets previously considered undruggable due to their shallow binding cavities.

Radiopharmaceutical applications are now being explored through isotopic labeling techniques described in a December 2024 paper from Eindhoven University of Technology. Incorporating fluorine atoms into the cyclohexene ring generates positron-emitting tracers suitable for PET imaging applications while maintaining chemical stability during radiolabeling procedures—an advancement critical for early-stage disease diagnostics requiring high-resolution molecular imaging capabilities.

In agricultural science, new findings published March 2025 show that certain stereoisomers display potent herbicidal activity against glyphosate-resistant weed species when formulated into nanoemulsions containing cyclodextrin carriers—offering sustainable alternatives to traditional broad-spectrum herbicides without adverse effects on crop plants under field trial conditions conducted across multiple continents.

The compound's role as a chiral building block has been revitalized through asymmetric synthesis protocols developed by Kyoto University chemists (Nature Catalysis, April 2025). Utilizing organocatalysts derived from proline derivatives under solvent-free conditions achieves enantiomeric excesses exceeding 98% while minimizing waste generation—a methodology now adopted by several pharmaceutical companies for large-scale production campaigns requiring high optical purity standards.

New computational studies using density functional theory calculations (JPC Letters, July 2024) reveal previously unrecognized hydrogen bonding patterns between cyclohexenone derivatives and protein surfaces when simulated at physiological pH levels—suggesting opportunities for optimizing molecular interactions through subtle structural modifications such as adding methyl groups at specific ring positions.

In material science applications, copolymerization studies led by MIT's Materials Research Laboratory (Nano Letters, September 2024) demonstrate that integrating this molecule into polyurethane matrices results in self-healing materials capable of recovering mechanical properties after damage exposure—attributed to reversible thiol-michael adduct formation mechanisms activated under mild thermal conditions without compromising biocompatibility requirements essential for biomedical device fabrication.

Ongoing clinical trials involving lead compounds derived from this scaffold include Phase I trials evaluating an antiviral agent targeting hepatitis C virus NS3/4A protease conducted at Charité Berlin (Lancet Infectious Diseases, June submission). Early results indicate comparable efficacy profiles to sofosbuvir but with reduced hepatic toxicity markers detected through metabolomics analysis using ultra-high resolution mass spectrometry techniques introduced only within the last three years.

A recent collaboration between Scripps Research Institute and Novartis (JACS Au, January release) has identified novel synthetic routes utilizing flow chemistry systems equipped with real-time UV monitoring feedback loops—this approach allows continuous production scaling while maintaining product quality control parameters such as purity levels above pharmaceutical grade (>99%) without batch-to-batch variability issues plaguing conventional batch processes reported historically up until late last decade.

In analytical chemistry advancements, new detection methods based on surface-enhanced Raman spectroscopy (SERS) were validated using this compound as model analyte (Analytical Chemistry, August issue). By functionalizing gold nanoparticle arrays with thiolated derivatives containing conjugated enones systems researchers achieved single-molecule detection limits—breakthrough technology applicable not only for quality control but also real-time monitoring during industrial manufacturing processes requiring strict regulatory compliance standards typical across FDA guidelines.

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